molecular formula C15H10N2O3S B378089 (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Cat. No.: B378089
M. Wt: 298.3g/mol
InChI Key: NURSQFREWRXRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a benzothiophene core and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves a nucleophilic vinyl substitution reaction. One common method involves the reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA) in the presence of alcoholic potassium hydroxide (KOH). The reaction is carried out at room temperature and results in the formation of the desired compound, which can be purified by acidification with aqueous hydrochloric acid (HCl) and subsequent washing with alcohol .

Industrial Production Methods

For industrial-scale production, the same synthetic route can be employed with slight modifications to optimize yield and efficiency. The reaction can be conducted in various alcohols such as ethanol, 2-propanol, 2-butanol, or 2-pentanol, with yields ranging from 45-53% . This method is advantageous due to its simplicity and the ability to perform the reaction at room temperature, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzothiophene core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can possess different functional groups depending on the reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzothiophene core can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its benzothiophene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3g/mol

IUPAC Name

2-[(4-nitrophenyl)iminomethyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C15H10N2O3S/c18-15-12-3-1-2-4-13(12)21-14(15)9-16-10-5-7-11(8-6-10)17(19)20/h1-9,18H

InChI Key

NURSQFREWRXRAM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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